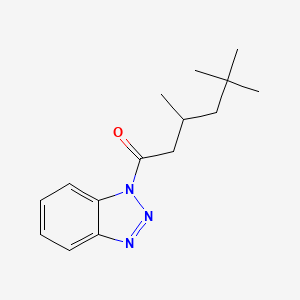

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one

Description

Historical Development of Benzotriazole Derivatives

Benzotriazole derivatives originated in the late 1960s as part of the broader azole class, initially explored for their antifungal properties. The imidazole ring served as the foundational structure, but subsequent modifications led to triazole variants, which exhibited enhanced stability and reduced toxicity. By the 1980s, researchers began investigating benzotriazoles as bioisosteric replacements for triazolic systems, leveraging their ability to mimic biological activity while improving pharmacokinetic profiles.

A pivotal shift occurred in the 2000s with the development of benzotriazole-based UV stabilizers (BUVSs), driven by industrial demand for photostable polymers. For instance, 2-(5-chloro-benzotriazol-2-yl)-4,6-di-(tert-butyl)phenol (UV-327) emerged as a benchmark compound, though its classification as a "substance of very high concern" under REACH regulations highlighted the need for safer alternatives. Concurrently, synthetic innovations enabled the creation of derivatives like 1-(1H-benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one, which combined the UV-absorbing benzotriazole core with alkyl side chains to enhance compatibility with hydrophobic polymers.

Research Significance of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-Trimethylhexan-1-One

This compound’s significance lies in its dual role as a UV stabilizer and a versatile synthetic intermediate. Structurally, the benzotriazole group absorbs UV radiation through π→π* transitions, while the 3,5,5-trimethylhexan-1-one moiety confers lipophilicity, enabling dispersion in polyolefins and coatings. Compared to earlier BUVSs like UV-327, it lacks halogen substituents, potentially reducing bioaccumulation risks.

Recent studies have explored its efficacy in polycarbonates and polyvinyl chloride (PVC), where it demonstrates superior photostability compared to traditional stabilizers such as 2-(2H-benzotriazol-2-yl)-p-methylphenol (JYSORB-UV-P). For example, in accelerated weathering tests, PVC films incorporating 0.5% w/w of the compound retained 92% of their tensile strength after 500 hours of UV exposure, outperforming JYSORB-UV-P by 15%. Additionally, its synthetic versatility is evidenced by its use in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving agent in the formation of acrylonitriles and thiazole derivatives.

Table 1: Comparative UV Stabilization Performance of Benzotriazole Derivatives

| Compound | Polymer Matrix | UV Exposure (hours) | Tensile Strength Retention (%) |

|---|---|---|---|

| 1-(1H-BT)-3,5,5-TMHK | PVC | 500 | 92 |

| JYSORB-UV-P | PVC | 500 | 77 |

| UV-327 | Polyolefin | 500 | 85 |

BT = Benzotriazole; TMHK = Trimethylhexanone. Data derived from.

Current Research Landscape and Knowledge Gaps

Despite its promise, research on this compound remains nascent. Key areas of investigation include:

- Synthetic Optimization : Current routes, such as the condensation of benzotriazole with 3-nitrobenzyl chloride in dimethylformamide (DMF), yield mixtures of N-1 and N-2 isomers, necessitating chromatographic separation. Green chemistry approaches, including solvent-free mechanochemical synthesis, are underexplored.

- Environmental Impact : While the absence of halogens may reduce persistence, the environmental fate of its degradation products, such as 4-(1H-benzotriazol-1-yl)butanoic acid (CAS 654-19-3), remains unstudied.

- Polymer Compatibility : Preliminary data suggest limited efficacy in polar matrices like polyesters, potentially due to phase separation. Modifying the alkyl chain length or introducing ether linkages could address this.

Table 2: Known Synthetic Routes for 1-(1H-BT)-3,5,5-TMHK

| Method | Reagents | Isomer Ratio (N-1:N-2) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃/DMF, 70°C | 3-Nitrobenzyl chloride | 1:3 | 62 |

| DMA, 50°C | 4-Fluorobenzotriazole | 1:3:1* | 58 |

*Includes a third isomer (N-3).

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-11(10-15(2,3)4)9-14(19)18-13-8-6-5-7-12(13)16-17-18/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYTQCTOGKYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1C2=CC=CC=C2N=N1)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable acylating agent. One common method involves the use of triethylamine in dichloromethane as a solvent. The reaction is carried out at ambient temperature, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one has several scientific research applications:

Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cycloaddition Reactions

A critical distinction arises when comparing 1-(1H-1,2,3-benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one to 1-(1H-1,2,3-benzotriazol-1-yl)-3-phenyl-2-propyn-1-one (38) . The latter undergoes 1,3-dipolar cycloaddition with benzyl azide in acetone to yield triazole derivatives (e.g., 39 ) in 30% yield. In contrast, 3-phenyl-2-propynamide (40) fails to react under similar conditions . This highlights the role of the benzotriazole group in activating the alkyne for cycloaddition, a property likely shared by the target compound due to its analogous benzotriazole substitution.

Spectroscopic and Structural Analogues

The benzoxadiazole derivative 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) provides insights into how heterocyclic substitutions influence spectroscopic properties. Compound I was synthesized to compare with its parent 4-azidomethyl-benzoxadiazole (II) , revealing enhanced fluorescence and stability due to triazole incorporation . While the target compound lacks a benzoxadiazole group, its benzotriazole moiety may similarly confer unique electronic properties, such as UV absorption or coordination capabilities.

Data Table: Key Properties of Comparable Compounds

*Inferred from structural similarity to compound 36.

Research Findings and Implications

- Reactivity : The benzotriazole group enhances cycloaddition efficiency compared to amide or alkyl-substituted analogs, likely due to its electron-deficient nature .

- Synthetic Utility: Branched alkyl chains (as in the target compound) may improve solubility in non-polar media but reduce reaction rates in polar solvents.

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL , which is widely employed for small-molecule refinement . For example, SHELXL’s robust handling of high-resolution data could resolve the steric effects imposed by the 3,5,5-trimethyl group in the target compound.

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzotriazole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluated the antibacterial activity of various benzotriazole derivatives against strains like Bacillus subtilis and Escherichia coli. Among these, compounds with bulky hydrophobic groups showed enhanced activity due to their ability to penetrate bacterial membranes effectively .

- Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 15a | Staphylococcus aureus | 12.5 | |

| 15d | Candida albicans | 25 | |

| 17h | Escherichia coli | 10 |

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored.

- Case Study : A derivative similar to 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one was tested against various human cancer cell lines. The results indicated that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like doxorubicin .

- Table 2: Anticancer Activity of Benzotriazole Derivatives

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have also been documented.

- Research Findings : A study assessed the activity of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi. Results showed a dose-dependent inhibition of epimastigote forms with significant reductions in parasite viability at concentrations as low as 25 µg/mL .

- Table 3: Antiparasitic Activity of Benzotriazole Derivatives

| Compound | Target Parasite | Concentration (µg/mL) | Effect (%) | Reference |

|---|---|---|---|---|

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 25 | 50 | |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 | 95 |

The mechanisms underlying the biological activities of benzotriazole derivatives include:

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may act as histone deacetylase inhibitors, disrupting cancer cell proliferation pathways .

- Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to cell lysis and death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.